
2,2',2''-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)tris(N-(tert-butyl)acetamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is also known as Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetate . It can be employed as a reactant to prepare Gadolinium ion functionalized with DOTA-LAE (lactobionic acid-ethylenediamine), which is used as a contrast agent for magnetic resonance imaging (MRI) .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions . The chemistry of DOTA and the modification of the substituent pendant arms of this macrocycle have been the focus of research over the last two decades .Molecular Structure Analysis
The molecular weight of this compound is 514.71 . Its IUPAC name is tert-butyl 2,2’,2’'-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate .Chemical Reactions Analysis
This compound has been used in various chemical reactions . For instance, it has been used for radiolabeling of carbon nanotube bioconjugates by chelating 64 Cu radioisotope .Physical And Chemical Properties Analysis
The physical form of this compound is a crystal or powder, and its color ranges from off-white to pale yellow . It has a molar refractivity of 150.84 and a molar volume of 530.7 m3/mol .Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds, such as 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (dota), are known to be used for radiolabeling of bioconjugates by chelating radioisotopes .
Mode of Action
Dota, a related compound, can be activated with n-hydroxysulfosuccinimidyl for conjugation with monoclonal antibodies in clinical radioimmunotherapy . It can form complexes with gadolinium for application as MRI contrast agents .
Biochemical Pathways
Metal complexes of dota-peptide conjugates can be used as therapeutic radiopharmaceuticals , suggesting that the compound may interact with specific biochemical pathways related to the targeted therapy.
Result of Action
The formation of highly fluorescent, oil-blind, and optically detectable complexes at the paper surface has been reported , indicating potential applications in fluorescence imaging.
Action Environment
The compound’s fluorescence detection capability is reported to be effective even in the presence of crude oil contamination , suggesting that it may be robust against certain environmental challenges.
Análisis Bioquímico
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is likely dependent on the specific biochemical context and may involve both covalent and non-covalent binding .
Cellular Effects
It is possible that this compound could influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
There is currently no available information on how the effects of 2,2’,2’'-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)tris(N-(tert-butyl)acetamide) vary with different dosages in animal models .
Propiedades
IUPAC Name |
2-[4,7-bis[2-(tert-butylamino)-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]-N-tert-butylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H53N7O3/c1-24(2,3)28-21(34)18-31-12-10-27-11-13-32(19-22(35)29-25(4,5)6)15-17-33(16-14-31)20-23(36)30-26(7,8)9/h27H,10-20H2,1-9H3,(H,28,34)(H,29,35)(H,30,36) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWNSLRTSUUVSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN1CCNCCN(CCN(CC1)CC(=O)NC(C)(C)C)CC(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H53N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

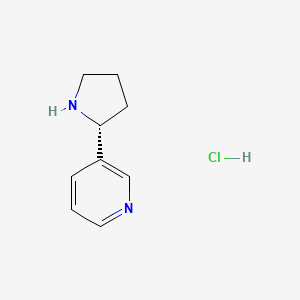
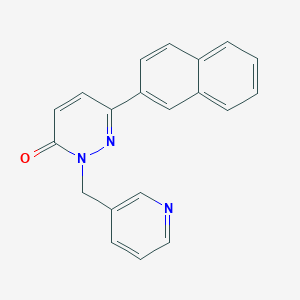
![2-((4-methyl-1H-benzo[d]imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone hydrochloride](/img/structure/B2923567.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)benzamide](/img/structure/B2923568.png)
![5-[1-[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl]piperidin-2-yl]-N,1-dimethylpyrrole-2-carboxamide](/img/structure/B2923569.png)
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2923570.png)
![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-morpholinoethanone](/img/structure/B2923571.png)
![N-(2,5-dimethylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2923572.png)
![4-methyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2923573.png)
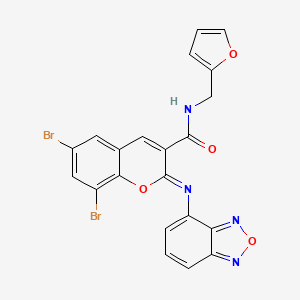
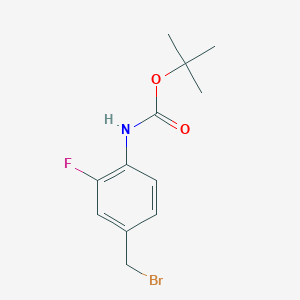
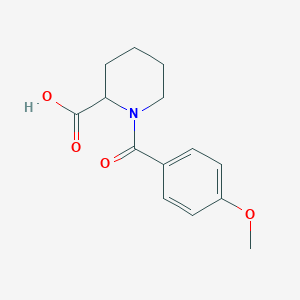
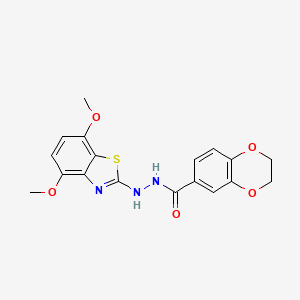
![N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2923586.png)